![molecular formula C23H20O3 B4963989 7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B4963989.png)
7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and materials science. The compound features a naphthalene moiety attached to a chromene core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with naphthalene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to cyclization using a suitable acid catalyst to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Naphthopyrans: Compounds with similar chromene structures but different substituents.
Flavonoids: Naturally occurring compounds with a chromene core, known for their antioxidant properties.
Coumarins: Compounds with a benzopyrone structure, similar to chromenes but with different biological activities.
Uniqueness
7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene moiety with a chromene core makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
7-(naphthalen-2-ylmethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-2-5-19-13-23(24)26-22-14-20(10-11-21(19)22)25-15-16-8-9-17-6-3-4-7-18(17)12-16/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMTXOCYXKUQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one](/img/structure/B4963914.png)
![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
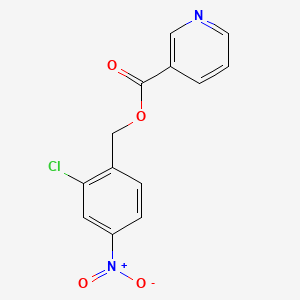
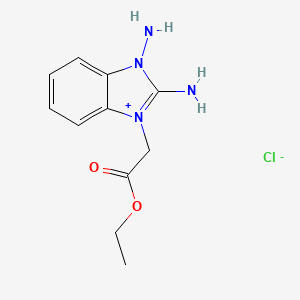
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
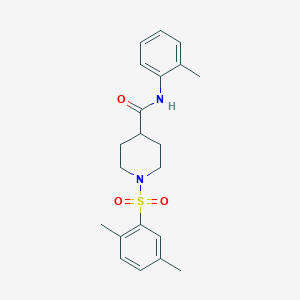
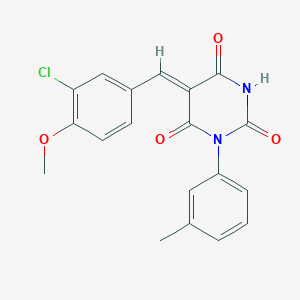
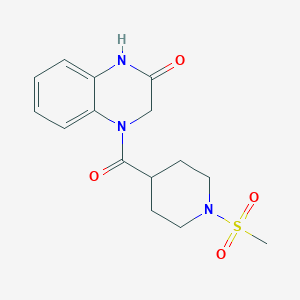
![N-methyl-N-[(4-methylimidazo[1,2-a]benzimidazol-2-yl)methyl]adamantan-1-amine;dihydrochloride](/img/structure/B4963983.png)

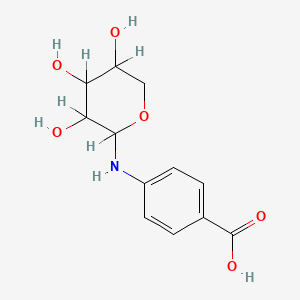

![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
